molecular formula C15H16N2O4 B12631091 Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate CAS No. 918407-74-6

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12631091
CAS No.: 918407-74-6
M. Wt: 288.30 g/mol
InChI Key: MKWGDPUNVXOTOU-UHFFFAOYSA-N
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Description

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by its pyrazole ring substituted with ethyl, phenyl, and carboxylate groups, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final esterification step is usually carried out using methanol in the presence of an acid catalyst to yield the dimethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup . These methods ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the pyrazole ring .

Mechanism of Action

The mechanism by which Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is unique due to its dual carboxylate ester groups, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its structural features allow for diverse chemical modifications, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

918407-74-6

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

dimethyl 5-ethyl-1-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C15H16N2O4/c1-4-11-12(14(18)20-2)13(15(19)21-3)16-17(11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

MKWGDPUNVXOTOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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